1,2-Bis(triethylsilyl)ethane

Beschreibung

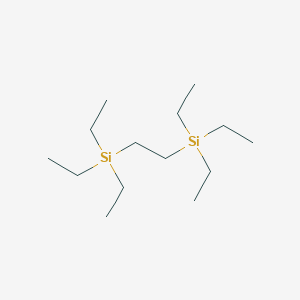

Structure

3D Structure

Eigenschaften

IUPAC Name |

triethyl(2-triethylsilylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEUKNLMPJJFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CC[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503950 | |

| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-15-0 | |

| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,2 Bis Triethylsilyl Ethane

Diverse Synthetic Routes to 1,2-Bis(trialkylsilyl)ethanes

The construction of the Si-CH2-CH2-Si linkage in 1,2-bis(trialkylsilyl)ethanes can be accomplished through several strategic approaches, each with its own set of advantages and mechanistic intricacies. These routes include the hydrosilylation of ethylene (B1197577), reductive coupling of silyl (B83357) moieties, and the transformation of pre-existing carbon-carbon multiple bonds in silyl-substituted precursors.

Hydrosilylation Strategies for Ethylene-Bridged Disilanes

Hydrosilylation, the addition of a Si-H bond across a C=C double bond, stands as a fundamental method for the formation of organosilicon compounds. In the context of ethylene-bridged disilanes, this strategy can be employed through the reaction of ethylene with a disilane (B73854) containing Si-H bonds. Transition metal catalysts, particularly those based on platinum, are often essential for this transformation.

The catalytic hydrosilylation of ethylene is a process that can be influenced by various factors, including the choice of catalyst and reaction conditions. While the direct bis-silylation of ethylene with a disilane like hexachlorodisilane (B81481) has been investigated theoretically, suggesting a high activation barrier in the absence of a catalyst, transition metal catalysis provides a viable reaction pathway. iastate.edu For instance, platinum complexes are known to effectively catalyze the hydrosilylation of alkenes. mdpi.com The reaction mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by ethylene insertion into the metal-silicon or metal-hydride bond, and subsequent reductive elimination to yield the 1,2-bis(silyl)ethane product.

Rhenium complexes have also been shown to catalyze the dehydrogenative silylation of ethylene, which can compete with hydrosilylation. encyclopedia.pub This highlights the importance of catalyst selection in directing the reaction towards the desired product. The use of specific ligands can also modulate the activity and selectivity of the catalyst system.

Reductive Coupling Approaches in Silyl-Ethane Formation

Reductive coupling provides a powerful alternative for constructing the ethane (B1197151) bridge between two silicon atoms. This approach typically involves the reaction of a halosilane with a reducing agent, often a metal, to generate a silyl anion or a related reactive intermediate that subsequently couples.

A common method involves the use of magnesium metal to promote the reductive coupling of chlorosilanes. For example, the reaction of chlorotrimethylsilane (B32843) with magnesium in the presence of a suitable coupling partner can lead to the formation of Si-Si or Si-C bonds. researchgate.net While direct coupling of two silyl groups to form a disilane is a well-known reaction, the formation of an ethylene bridge can be achieved by using a 1,2-dihaloethane as a coupling partner.

Improved methods for Grignard-type reactions, such as the use of Rieke-magnesium or the entrainment method, have been developed for the synthesis of 1,2-bis(trimethylsilyl)benzenes from 1,2-dibromobenzene (B107964) and chlorotrimethylsilane. d-nb.info These protocols offer milder reaction conditions and avoid the use of carcinogenic solvents. While focused on aromatic systems, the principles of these enhanced Grignard reactions can be conceptually extended to the synthesis of aliphatic analogues like 1,2-bis(triethylsilyl)ethane from 1,2-dihaloethanes and triethylchlorosilane.

The general scheme for a magnesium-promoted reductive coupling to form a 1,2-bis(trialkylsilyl)ethane can be envisioned as follows:

Where R is an alkyl group (e.g., ethyl) and X is a halogen.

Precursor-Based Syntheses of 1,2-Bis(triethylsilyl)ethane

Another effective strategy for the synthesis of 1,2-bis(triethylsilyl)ethane involves the modification of a pre-existing two-carbon backbone that already bears the triethylsilyl groups. This approach often starts with an unsaturated precursor, such as an alkyne or an alkene, which is then saturated to form the desired ethane bridge.

A prominent example of a precursor-based synthesis is the hydrogenation of 1,2-bis(triethylsilyl)acetylene. This alkyne, which contains the two triethylsilyl groups connected by a carbon-carbon triple bond, can be readily reduced to the corresponding ethane derivative.

The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds in a stepwise manner, first forming the cis-1,2-bis(triethylsilyl)ethene, which is then further reduced to 1,2-bis(triethylsilyl)ethane. Catalytic transfer hydrogenation, utilizing reagents like triethylsilane in the presence of Pd/C, can also be an effective method for such reductions. rsc.org This method offers a mild and efficient alternative to traditional hydrogenation with molecular hydrogen. rsc.org

The choice of catalyst and reaction conditions can be crucial to ensure complete saturation of the triple bond without causing side reactions. The general reaction is as follows:

The reactions of silicon hydrides are central to many synthetic transformations in organosilicon chemistry. Reductions with hydrosilanes, often in the presence of an acid or a transition metal catalyst, are widely used for the hydrogenation of various functional groups. These principles are directly applicable to the synthesis of 1,2-bis(triethylsilyl)ethane from unsaturated precursors.

For instance, the reduction of a carbon-carbon double bond in a vinylsilane can be achieved using a hydrosilane. This is particularly relevant if the synthesis proceeds through a 1,2-bis(triethylsilyl)ethene intermediate. The reaction mechanism often involves the activation of the Si-H bond by a catalyst, followed by the transfer of a hydride to the carbon-carbon double bond. The versatility of palladium(II) acetate (B1210297) and palladium on activated charcoal catalysts with triethylsilane has been demonstrated in the hydrogenation of carbon-carbon double bonds in 1-alkenes.

Chlorodealkylation Reactions in the Synthesis of Functionalized Bis(trialkylsilyl)ethanes

While the synthesis of 1,2-bis(triethylsilyl)ethane itself is important, its subsequent functionalization opens up avenues for the creation of more complex organosilicon structures. One key transformation is chlorodealkylation, which involves the cleavage of a silicon-alkyl bond and its replacement with a silicon-chlorine bond.

The reaction of 1,2-bis(trialkylsilyl)ethanes with reagents like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can lead to the selective cleavage of one alkyl group from each silicon atom. This process yields 1,2-bis(dialkylchlorosilyl)ethanes. This reaction has been shown to provide high yields for methyl- and ethyl-substituted compounds.

The general reaction can be represented as:

This transformation is particularly useful for creating precursors for further synthetic modifications, as the resulting Si-Cl bonds are reactive towards a variety of nucleophiles, allowing for the introduction of other functional groups.

Below is a table summarizing the synthesis of functionalized bis(trialkylsilyl)ethanes via chlorodealkylation.

| Starting Material | Reagents | Product | Yield |

| 1,2-Bis(trimethylsilyl)ethane | CH₃COCl, AlCl₃ | 1,2-Bis(dimethylchlorosilyl)ethane | High |

| 1,2-Bis(triethylsilyl)ethane | CH₃COCl, AlCl₃ | 1,2-Bis(diethylchlorosilyl)ethane | High |

| 1,2-Bis(tripropylsilyl)ethane | CH₃COCl, AlCl₃ | 1,2-Bis(dipropylchlorosilyl)ethane | Poor |

Catalytic Aspects in the Synthesis of Ethane-Bridged Organosilanes

The synthesis of ethane-bridged organosilanes, such as 1,2-bis(triethylsilyl)ethane, is a field of significant interest due to the utility of these compounds as precursors for advanced materials and as ligands in coordination chemistry. Catalytic methodologies, particularly those employing transition metals, offer efficient and selective routes to these valuable molecules. These methods often involve the formation of new silicon-carbon bonds through processes like silylative coupling and hydrosilylation.

Role of Transition Metal Catalysis in Silylative Coupling Processes

Transition metal catalysis is a cornerstone in the synthesis of organosilanes, providing pathways that are often more efficient and selective than traditional methods. In the context of producing ethane-bridged structures, silylative coupling reactions are of paramount importance. These reactions can, in principle, construct the desired 1,2-disilylethane framework through the catalytic addition of silyl groups across a C2-hydrocarbon source, such as ethylene or acetylene, or through the coupling of silyl-containing precursors.

A key catalytic strategy is the silylative coupling of olefins with vinylsilanes . While not directly producing a saturated ethane bridge in one step, this process, often catalyzed by ruthenium complexes, is fundamental to understanding the formation of vicinal C-Si bonds. The mechanism typically involves the insertion of a vinylsilane into a metal-hydride ([M]-H) bond, followed by a β-silyl transfer to the metal, which eliminates ethylene and generates a metal-silyl ([M]-Si) species. This intermediate can then react with an alkene, leading to the formation of a new silylated olefin. researchgate.netresearchgate.net A subsequent hydrogenation step would be required to yield the saturated 1,2-bis(silylated)ethane structure.

A more direct approach involves the ruthenium-catalyzed silylation of ethylene with disilanes . Research has shown that ruthenium complexes can effectively catalyze the reaction between ethylene and disilanes like HSiMe₂SiMe₂H. capes.gov.br This process, however, is not without its complexities, as several competing reactions can occur, including:

Hydrosilylation: The addition of a Si-H bond across the double bond of ethylene.

Dehydrogenative silylation: The formation of a vinylsilane with the concurrent release of hydrogen.

Cyclization: The formation of cyclic organosilicon compounds. capes.gov.br

The selectivity of these reactions is highly dependent on the structure of the disilane and the reaction conditions. For instance, the length of the chain connecting the two silicon atoms in HSiMe₂(CH₂)nSiMe₂H significantly influences the reaction rates and the distribution of products. capes.gov.br

Table 1: Influence of Disilane Chain Length on the Silylation of Ethylene

| Disilane | Relative Conversion Rate | Predominant Product Type(s) | Reference |

|---|---|---|---|

| HSiMe₂(CH₂)₂SiMe₂H | Moderate | Cyclic Products | capes.gov.br |

| HSiMe₂(CH₂)₃SiMe₂H | Moderate | Cyclic Products | capes.gov.br |

Mechanistic investigations into these ruthenium-catalyzed systems suggest the involvement of various intermediate complexes. For example, the reaction of a ruthenium dihydrogen complex with a disilane can lead to the formation of a bis(silyl)ruthenium complex. capes.gov.br The interaction of this complex with ethylene is a critical step in the catalytic cycle. Furthermore, the use of chlorosilanes in ruthenium-catalyzed ethylene silylation introduces additional variables, with the number of chloro substituents affecting both the rate and selectivity of hydrosilylation versus dehydrogenative silylation. rsc.org

Beyond ruthenium, other transition metals like rhodium and nickel are well-known to catalyze related C-Si bond-forming reactions. Rhodium complexes are active in the C-H silylation of arenes and could, in principle, be adapted for the silylation of C-H bonds in ethane, though this is a challenging transformation. pku.edu.cnthieme-connect.com Nickel catalysts are extensively used in cross-coupling reactions and have been employed in the reductive coupling of chlorosilanes, which could be a potential, though less direct, route to ethane-bridged bis-silyl compounds. researchgate.netrsc.orgresearchgate.net Earth-abundant metals such as iron and cobalt are also gaining traction as catalysts for hydrosilylation reactions, offering more sustainable and economical alternatives to precious metals like platinum. sioc-journal.cnmdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Triethylsilyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1,2-Bis(triethylsilyl)ethane, providing detailed information about its carbon-hydrogen framework and the environment of the silicon atoms.

Due to the molecule's symmetry, a simplified set of signals is expected in its NMR spectra. The structure, (CH₃CH₂)₃Si-CH₂CH₂-Si(CH₂CH₃)₃, features a plane of symmetry through the central ethane (B1197151) bridge.

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals, corresponding to the three unique proton environments in the molecule.

A triplet for the methyl protons (-CH₃).

A quartet for the methylene (B1212753) protons of the ethyl groups (-Si-CH₂-CH₃).

A singlet for the methylene protons of the central ethane bridge (-Si-CH₂-CH₂-Si-).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-CH₃) | ~0.9 - 1.0 | Triplet | 18H |

| Ethyl (-CH₂) | ~0.5 - 0.6 | Quartet | 12H |

| Ethane (-CH₂) | ~0.4 - 0.5 | Singlet | 4H |

¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals, corresponding to the three distinct carbon environments.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~7 - 8 |

| Ethyl (-CH₂) | ~3 - 4 |

| Ethane (-CH₂) | ~8 - 9 |

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum, owing to the chemical equivalence of the two silicon atoms, should exhibit a single resonance. The chemical shift would be expected in the typical range for tetraalkylsilanes.

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (Et)₃Si- | ~2 - 5 |

Mass Spectrometry (MS) for Molecular Integrity

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's integrity. For 1,2-Bis(triethylsilyl)ethane (C₁₄H₃₄Si₂), the molecular weight is 258.59 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258. Key fragmentation pathways would likely involve:

Loss of an ethyl group: A prominent peak at m/z 229 ([M - C₂H₅]⁺), resulting from the cleavage of a silicon-carbon bond. This triethylsilyl fragment is often stable.

Cleavage of the ethane bridge: Homolytic cleavage of the central C-C bond could lead to a fragment ion at m/z 129, corresponding to the [(C₂H₅)₃SiCH₂]⁺ cation.

Loss of ethene: Rearrangement and loss of ethene (C₂H₄) from the ethyl groups is another common pathway for silyl (B83357) compounds.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 258 | [C₁₄H₃₄Si₂]⁺ | Molecular Ion (M⁺) |

| 229 | [(C₂H₅)₂SiCH₂CH₂Si(C₂H₅)₃]⁺ | Loss of C₂H₅ radical |

| 129 | [(C₂H₅)₃SiCH₂]⁺ | Cleavage of ethane C-C bond |

| 115 | [(C₂H₅)₃Si]⁺ | Cleavage of Si-C bond of the ethane bridge |

X-ray Single Crystal Diffraction for Solid-State Conformation

X-ray single-crystal diffraction provides unambiguous proof of structure and detailed information on bond lengths, bond angles, and conformation in the solid state. A search of the crystallographic literature did not yield a reported crystal structure for 1,2-Bis(triethylsilyl)ethane. Therefore, experimental data on its solid-state conformation, such as unit cell parameters, space group, and precise intramolecular dimensions, are not available at this time.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements in a compound, serving as a crucial check for purity and stoichiometric correctness. The theoretical elemental composition of 1,2-Bis(triethylsilyl)ethane, based on its molecular formula C₁₄H₃₄Si₂, has been calculated.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 65.02% |

| Hydrogen | H | 1.008 | 13.24% |

| Silicon | Si | 28.085 | 21.74% |

Reactivity and Chemical Transformations of 1,2 Bis Triethylsilyl Ethane

Reactivity Patterns of Silicon-Carbon Bonds in Ethane-Bridged Systems

The silicon-carbon (Si-C) bonds in 1,2-Bis(triethylsilyl)ethane are generally stable and less prone to cleavage under standard conditions compared to silicon-heteroatom bonds. The ethane (B1197151) bridge provides a flexible yet sturdy backbone connecting the two triethylsilyl moieties.

One of the known formation pathways for 1,2-Bis(triethylsilyl)ethane is through the dehydrocondensation of triethylsilane with acetylene. In this reaction, catalyzed by systems such as H₂PtCl₆/iodine, both bis(triethylsilyl)acetylene (B99759) and 1,2-Bis(triethylsilyl)ethane are formed. This indicates that under certain catalytic conditions, the Si-H bond of triethylsilane can add across the carbon-carbon triple bond of acetylene, followed by subsequent reactions that can lead to either the unsaturated or the saturated bridged compound.

The reactivity of the Si-C bond in such systems is often explored in the context of thermal or photochemical reactions. While specific studies on 1,2-Bis(triethylsilyl)ethane are limited, related research on other organosilicon compounds shows that Si-C bond cleavage can be induced under more forcing conditions, such as in the presence of strong reagents or upon high-energy input. For instance, in certain transition metal complexes, intramolecular C-Si bond re-formation has been observed as a fluxional process at high temperatures. illinois.edu The Si-C bond can also participate in cross-coupling reactions when activated by a suitable catalyst. rsc.org

Organometallic Chemistry and Coordination with Transition Metals

The potential of 1,2-Bis(triethylsilyl)ethane to act as a ligand in organometallic chemistry is an area of interest, although direct experimental studies are not widely reported. Its structure is analogous to well-known bidentate ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which are staples in coordination chemistry.

As a potential ligand, 1,2-Bis(triethylsilyl)ethane would be classified as a bidentate, chelating ligand. The two silicon atoms, with their associated ethyl groups, could potentially coordinate to a metal center. However, unlike phosphine (B1218219) ligands where the phosphorus atom has a lone pair of electrons readily available for donation, the silicon in 1,2-Bis(triethylsilyl)ethane is tetravalent and has no lone pairs. Therefore, its coordination to a metal would likely involve the Si-C or Si-H bonds (if present after modification) acting as donors, which is less common but has been observed in certain systems.

More commonly, related bis(silyl) compounds are used to synthesize ligands. For example, 1,2-bis(dimethylsilyl)ethane (B2672882) has been used to prepare metal carbonyl derivatives. acs.org The ethane bridge is a common structural motif in a variety of bidentate ligands, including diphosphines and N-heterocyclic carbenes, which form stable chelate rings with transition metals. wits.ac.zaualberta.ca The flexibility of the ethane bridge is often crucial for the adoption of different configurations necessary for the catalytic activity of the resulting metal complexes. sci-hub.se

While there is a lack of specific data on metal complexes formed with 1,2-Bis(triethylsilyl)ethane, a comparative look at analogous ethane-bridged ligands provides insight into the types of complexes that could potentially be formed. For instance, 1,2-bis(diphenylphosphino)ethane (dppe) forms a wide array of complexes with transition metals such as palladium, gold, and rhodium. These complexes have applications in catalysis and medicine. wits.ac.zasci-hub.seacs.org

The table below summarizes representative metal complexes formed with an analogous ethane-bridged diphosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe), to illustrate the coordination possibilities.

| Metal Precursor | Ligand | Resulting Complex | Metal Center | Application/Significance |

| PdCl₂(PhCN)₂ | dppe | [PdCl₂(dppe)] | Palladium(II) | Precursor for catalytic systems |

| (AuCl) | dppe | [(AuCl)₂(dppe)] | Gold(I) | Investigated for anticancer properties |

| [Rh(μ-OAc)(COD)]₂ | dppe | [Rh(dppe)(COD)]⁺ | Rhodium(I) | Catalyst for hydrogenation |

Explorations into Hydrolytic and Condensation Pathways (Comparative Analysis with Analogous Silanes)

Alkylsilanes, such as those containing triethylsilyl groups, are generally resistant to hydrolysis. The silicon-carbon bond is not readily cleaved by water. In contrast, alkoxysilanes like BTESE have silicon-oxygen-carbon bonds that are susceptible to hydrolysis, especially in the presence of acid or base catalysts. gelest.comunm.edu The hydrolysis of BTESE proceeds via the cleavage of the Si-OEt bonds to form silanol (B1196071) (Si-OH) groups and ethanol. These silanols are reactive intermediates that can then undergo condensation reactions to form stable siloxane (Si-O-Si) networks. bucea.edu.cn

The rate of hydrolysis of alkoxysilanes is influenced by several factors, including pH and the steric bulk of the alkoxy groups. gelest.comnih.gov For instance, methoxysilanes hydrolyze faster than ethoxysilanes due to the smaller steric hindrance of the methoxy (B1213986) group. gelest.com While 1,2-Bis(triethylsilyl)ethane itself is not expected to undergo significant hydrolysis under normal conditions, its synthesis and handling would not require the stringent moisture exclusion necessary for its alkoxysilyl counterparts.

The following table provides a comparative analysis of the expected hydrolytic behavior of 1,2-Bis(triethylsilyl)ethane and the observed behavior of 1,2-bis(triethoxysilyl)ethane (B100286).

| Property | 1,2-Bis(triethylsilyl)ethane (Expected) | 1,2-Bis(triethoxysilyl)ethane (Observed) |

| Bonds to Silicon | Silicon-Carbon (Si-C), Silicon-Hydrogen (Si-H in precursor) | Silicon-Oxygen-Carbon (Si-O-C) |

| Hydrolytic Stability | High; Si-C bonds are stable towards water. | Low; Si-OEt bonds are readily hydrolyzed. |

| Reaction with Water | No significant reaction under normal conditions. | Hydrolysis to form silanol (Si-OH) groups and ethanol. |

| Condensation | Not applicable as no hydrolyzable groups are present. | Silanol groups condense to form Si-O-Si networks. |

| Catalysis | Not typically subject to acid/base catalyzed hydrolysis. | Hydrolysis and condensation rates are strongly influenced by pH. |

Theoretical and Computational Investigations on 1,2 Bis Triethylsilyl Ethane

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 1,2-bis(triethylsilyl)ethane. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby elucidating the step-by-step mechanism of a chemical transformation.

For organosilanes, a common area of investigation is their behavior in processes like silylative coupling or dehydrogenative silylation. researchgate.net In a hypothetical silylative coupling reaction involving 1,2-bis(triethylsilyl)ethane, computational models can predict the preferred pathway. For instance, calculations can determine the energy barrier for the insertion of an alkene into a metal-silicon bond of a catalyst complex activated by the silyl-ethane. researchgate.net The steric bulk of the triethylsilyl groups, compared to smaller groups like trimethylsilyl, would be expected to influence the activation energy of the rate-determining step. Theoretical models can quantify this steric hindrance and its effect on reaction kinetics.

Table 1: Hypothetical DFT Data for a Rate-Determining Step in a Catalyzed Reaction

| Reactant System | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Catalyst + Alkene + 1,2-Bis(trimethylsilyl)ethane | Trigonal bipyramidal | 21.0 |

| Catalyst + Alkene + 1,2-Bis(triethylsilyl)ethane | Distorted trigonal bipyramidal | 24.5 |

Note: Data is representative and derived from studies on analogous systems to illustrate computational predictions. researchgate.net

Electronic Structure Analysis and Bonding Characteristics

Calculations can reveal the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition energies. For 1,2-bis(triethylsilyl)ethane, the HOMO is expected to have significant contributions from the σ-bonds of the ethane (B1197151) backbone and the Si-C bonds, characteristic of σ-conjugated systems.

Bonding analysis, through techniques like Natural Bond Orbital (NBO) analysis, can quantify the nature of the Si-C and C-C bonds, confirming their covalent character and identifying any hyperconjugative interactions that contribute to the molecule's stability. The bulky triethylsilyl groups can also induce slight distortions in the geometry of the ethane backbone, which are accurately captured by these computational models. nih.gov

Table 2: Predicted Electronic and Bonding Parameters for 1,2-Bis(triethylsilyl)ethane

| Parameter | Predicted Value | Significance |

| HOMO-LUMO Gap | ~7.5 eV | Indicates high kinetic stability |

| Mulliken Charge on Si | +0.45 e | Shows the electropositive nature of silicon |

| Mulliken Charge on C (ethane) | -0.25 e | Indicates polarization of the C-Si bond |

| Si-C Bond Length | 1.89 Å | Standard single bond length |

| C-C Bond Length | 1.54 Å | Standard single bond length |

Note: These values are typical predictions from DFT calculations on similar organosilanes.

Conformational Studies and Stereochemical Dynamics

The flexibility of the 1,2-bis(triethylsilyl)ethane molecule is primarily due to rotation around the central carbon-carbon single bond. This rotation gives rise to different spatial arrangements known as conformers, chiefly the anti (staggered) and gauche (staggered) forms. The steric repulsion between the two bulky triethylsilyl groups is a dominant factor in determining the relative stability of these conformers.

Computational methods, ranging from molecular mechanics (MM) to high-level ab initio calculations, are employed to explore the potential energy surface of this rotation. ucl.ac.uk These studies consistently predict that the anti conformation, where the two silyl (B83357) groups are positioned 180° apart, is the most stable, as it minimizes steric clash. The gauche conformers, with a dihedral angle of approximately 60°, are higher in energy. The energy difference between these conformers and the energy barrier to rotation can be precisely calculated. acs.org

Dynamic NMR spectroscopy experiments can be complemented by these calculations to understand the stereochemical dynamics. The calculated energy barriers for the interconversion between conformers can be correlated with the temperatures at which distinct signals for the different conformers are observed in the NMR spectrum.

Table 3: Calculated Conformational Energy Profile for C-C Bond Rotation

| Conformer | Si-C-C-Si Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | >95 |

| Gauche | ~62° | 1.8 | <5 |

| Eclipsed (Transition State) | 0° | ~5.5 | ~0 |

Note: Energy values are illustrative, based on studies of sterically hindered ethanes. acs.org

Computational Modeling for Predicting Chemical Behavior

For example, these models can predict various spectroscopic properties. Calculated NMR chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei in different conformations can aid in the interpretation of experimental spectra. mdpi.com Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm structural assignments.

Furthermore, computational models can be used to design new reactions or predict the properties of materials derived from 1,2-bis(triethylsilyl)ethane. By simulating how the molecule interacts with other reagents, surfaces, or light, researchers can screen for potential applications in catalysis, materials science, and organic synthesis without the need for extensive and costly experimentation. The predictive power of these models is essential for the rational design of new chemical systems and processes.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel Functionalized 1,2-Bis(triethylsilyl)ethane Derivatives

The future development of materials based on 1,2-bis(triethylsilyl)ethane hinges on the ability to introduce a wide array of functional groups. The synthesis of novel functionalized derivatives is a key research frontier, aiming to tailor the compound's properties for specific applications. Research in this area is expected to focus on several key strategies:

Selective Functionalization of the Ethane (B1197151) Bridge: Introducing functional groups onto the ethylene (B1197577) backbone would allow for the creation of bifunctional molecules with both the properties of the silyl (B83357) groups and the added functionality. This could include the incorporation of chromophores for optical applications, or coordinating groups for the development of novel ligands.

Modification of the Triethylsilyl Groups: While the triethylsilyl groups are less reactive than their methoxy (B1213986) or ethoxy counterparts, their modification presents an avenue for creating more complex structures. This could involve partial hydrolysis and condensation to form oligomeric or polymeric materials with controlled architectures.

Synthesis of Hybrid Organic-Inorganic Polymers: The bifunctional nature of 1,2-bis(triethylsilyl)ethane makes it an ideal candidate for the synthesis of hybrid polymers. By reacting with organic monomers, it is possible to create materials that combine the flexibility and processability of organic polymers with the thermal stability and durability of silicones.

A key challenge in this area will be the development of selective and efficient synthetic methods to achieve the desired functionalization without unwanted side reactions. Drawing inspiration from the successful functionalization of related compounds like 1,2-bis(trimethylsilyl)benzenes, researchers can explore transition metal-catalyzed C-H activation or Diels-Alder cycloadditions to introduce functionality. acs.org Furthermore, the stepwise conversion of silyl groups to other functionalities, as demonstrated with 1,2-bis(trimethylsilyl)-1,2-disilacyclohexene, provides a template for creating asymmetric derivatives of 1,2-bis(triethylsilyl)ethane with unique properties. mdpi.com

Exploration of Unconventional Reactivity and Catalytic Cycles

The two triethylsilyl groups in 1,2-bis(triethylsilyl)ethane suggest its potential as a ligand or precursor in catalysis. Future research is poised to explore its unconventional reactivity and its role in novel catalytic cycles.

Development of Novel Catalytic Systems: The ethane bridge provides a flexible yet defined linker between the two silicon centers, which could be exploited in the design of bidentate ligands for transition metal catalysts. The steric bulk of the triethylsilyl groups could influence the selectivity of catalytic reactions. For instance, similar bis(phosphino)ethane ligands are widely used in homogeneous catalysis. smolecule.com

Application in Materials Synthesis: The related compound, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), is already used in the synthesis of micro-mesoporous silica (B1680970) materials for catalytic applications. researchgate.net These materials exhibit enhanced performance in reactions like cyclohexene (B86901) epoxidation due to the creation of micropores that increase the accessibility of active sites. researchgate.net Future work will likely extend this to 1,2-bis(triethylsilyl)ethane to create robust and highly active heterogeneous catalysts.

Exploration of Si-C Bond Activation: While challenging, the selective activation of the Si-C bonds in 1,2-bis(triethylsilyl)ethane could open up new avenues for its functionalization and incorporation into novel molecular architectures.

The exploration of catalytic cycles involving this compound will likely draw parallels with known processes for other silanes, such as hydrosilylation and cross-coupling reactions. The unique stereoelectronic properties imparted by the triethylsilyl groups could lead to catalysts with novel reactivity and selectivity.

Advanced Characterization Techniques for In-Situ Monitoring

To fully understand and control the synthesis and reactivity of 1,2-bis(triethylsilyl)ethane and its derivatives, the use of advanced in-situ characterization techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, intermediates, and product formation, providing invaluable insights for process optimization and mechanistic understanding.

Future research will increasingly rely on a suite of spectroscopic and analytical tools:

In-Situ NMR and IR Spectroscopy: Techniques like high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for tracking the progress of reactions involving silyl compounds. spectroscopyonline.comacs.org For example, the disappearance of reactant signals and the appearance of product signals can be monitored in real-time to determine reaction rates and identify transient intermediates. spectroscopyonline.com

Raman Spectroscopy: This technique is particularly useful for studying the formation of Si-O-Si bonds during the hydrolysis and condensation of silanes, providing information on the cross-linking process in the formation of silicone materials.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize reaction intermediates and products in complex reaction mixtures.

The data obtained from these in-situ techniques will be instrumental in elucidating reaction mechanisms, optimizing reaction conditions, and ensuring the synthesis of materials with desired properties and purity.

Development of Predictive Models for Materials Design and Performance

The development of predictive computational models represents a paradigm shift in materials science, enabling the in-silico design of new materials with tailored properties. For 1,2-bis(triethylsilyl)ethane, computational modeling can accelerate the discovery and optimization of its applications.

Future research in this area will focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of 1,2-bis(triethylsilyl)ethane and its derivatives. This can help in understanding reaction mechanisms and in designing molecules with specific electronic or optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the structure and dynamics of polymers and materials derived from 1,2-bis(triethylsilyl)ethane. This can provide insights into properties such as thermal stability, mechanical strength, and permeability, which are crucial for applications in coatings and membranes.

Machine Learning and Artificial Intelligence: By training algorithms on existing experimental and computational data, machine learning models can be developed to predict the properties of new materials based on their chemical structure. This data-driven approach can significantly accelerate the materials discovery process.

These predictive models will serve as a powerful tool for guiding experimental work, reducing the need for trial-and-error synthesis, and enabling the rational design of advanced materials based on 1,2-bis(triethylsilyl)ethane.

Q & A

Q. What established synthetic routes are available for 1,2-Bis(triethylsilyl)ethane, and how can reaction parameters be optimized for higher yields?

Synthesis typically involves silylation of ethane derivatives using triethylsilyl halides or hydrides under inert conditions. For analogous bis-silyl compounds (e.g., 1,2-Bis(dimethylphosphino)ethane), optimized protocols include:

- Stepwise substitution : Reacting ethane dihalides with triethylsilane in the presence of a catalyst (e.g., palladium) at controlled temperatures (60–80°C) .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,2-Bis(triethylsilyl)ethane?

- NMR Spectroscopy : , , and NMR confirm structural integrity. For example, NMR distinguishes Si environments in analogous bis-silyl compounds .

- X-ray Crystallography : Resolves bond angles and steric effects in coordination complexes .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset temperatures reported between 200–250°C for similar silyl ethers .

Advanced Research Questions

Q. How does the steric and electronic profile of 1,2-Bis(triethylsilyl)ethane influence its coordination chemistry in transition metal complexes?

The ligand’s bulky triethylsilyl groups impose steric constraints, favoring low-coordination-number metal centers. Comparative studies with phosphine ligands (e.g., 1,2-Bis(diphenylphosphino)ethane) show:

- Steric effects : Larger substituents reduce catalytic activity but enhance selectivity in asymmetric reactions .

- Electronic tuning : Electron-withdrawing silyl groups modulate metal-ligand bond strength, impacting redox potentials .

- Methodological approach : Systematic variation of substituents (e.g., triethyl vs. trimethylsilyl) paired with DFT calculations can elucidate structure-activity relationships .

Q. What strategies resolve discrepancies in reported thermal stability data for 1,2-Bis(triethylsilyl)ethane?

Contradictions often arise from impurities or differing analytical conditions. To address this:

- Purity validation : Use HPLC or GC-MS to confirm >98% purity, as impurities (e.g., residual halides) lower decomposition temperatures .

- Standardized TGA protocols : Conduct analyses under identical atmospheres (N vs. air) and heating rates (e.g., 10°C/min) .

- Cross-study comparisons : Meta-analyses of analogous compounds (e.g., 1,2-Bis(triethoxysilyl)ethane) highlight trends in substituent effects on stability .

Q. How can 1,2-Bis(triethylsilyl)ethane enhance flame-retardant polymer composites, and what additives synergize its efficacy?

In flame-retardant applications (e.g., wood-plastic composites):

- Mechanism : Silyl groups release inert gases (e.g., SiO) during combustion, suppressing free radicals .

- Synergistic additives : Nanoclay (e.g., montmorillonite) improves char formation, reducing heat release rates by 30–40% .

- Optimization : Blending ratios (5–10 wt% silyl compound + 3–5 wt% nanoclay) balance mechanical properties and fire resistance .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and waste disposal of 1,2-Bis(triethylsilyl)ethane?

- Storage : Under nitrogen or argon to prevent hydrolysis; moisture-sensitive silyl compounds degrade rapidly .

- Waste management : Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .

- PPE : Use gloves and fume hoods; silyl compounds may irritate skin and mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.